1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
CAS No.:
Cat. No.: VC17413884
Molecular Formula: C11H6F2N4S
Molecular Weight: 264.26 g/mol
* For research use only. Not for human or veterinary use.
![1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol -](/images/structure/VC17413884.png)
Specification
Molecular Formula | C11H6F2N4S |
---|---|
Molecular Weight | 264.26 g/mol |
IUPAC Name | 1-(3,4-difluorophenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
Standard InChI | InChI=1S/C11H6F2N4S/c12-8-2-1-6(3-9(8)13)17-10-7(4-16-17)11(18)15-5-14-10/h1-5H,(H,14,15,18) |
Standard InChI Key | HUIJXTBIKQCAJI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1N2C3=C(C=N2)C(=S)N=CN3)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic system combining pyrazole and pyrimidine rings. At the 1-position, a 3,4-difluorophenyl group is attached, while a thiol (-SH) substituent occupies the 4-position. This configuration confers unique electronic properties:
-
Fluorine atoms: Enhance metabolic stability and modulate lipophilicity via electron-withdrawing effects .
-
Thiol group: Provides potential for hydrogen bonding and covalent interactions with cysteine residues in kinase active sites .
The molecular formula is C₁₁H₆F₂N₄S, with a molecular weight of 280.26 g/mol.
Table 1: Structural Comparison with Related Pyrazolo[3,4-d]pyrimidine Derivatives
Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Differences |
---|---|---|---|---|
1-(3,4-Difluorophenyl)-derivative | 3,4-difluorophenyl, -SH | C₁₁H₆F₂N₄S | 280.26 | Dual fluorine substitution |
1-(3-Chloro-4-fluorophenyl)-derivative | 3-Cl,4-F-phenyl, -SH | C₁₁H₆ClFN₄S | 280.71 | Chlorine vs. fluorine |
Dinaciclib (CDK inhibitor) | Piperidine, methyl groups | C₂₇H₃₄N₈O₂ | 526.62 | Macrocyclic structure |
Synthesis and Industrial Scalability
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
-
Formimidate intermediate formation: Reaction of 3,4-difluoroaniline with ethyl formimidate under acidic conditions .
-
Cyclization: Treatment with hydrazine hydrate yields the pyrazolo[3,4-d]pyrimidine core .
-
Thiol incorporation: Sulfur introduction via Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀).
Critical parameters:
-
Temperature control: Maintained at 0–5°C during cyclization to prevent side reactions.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Industrial Production Considerations
For scale-up, continuous flow reactors offer advantages:
-
Enhanced heat transfer: Mitigates exothermic risks during thiolation.
-
Green chemistry: Solvent recovery systems reduce waste (e.g., ethanol recirculation) .
Biological Activity and Mechanism of Action
CDK2 Inhibition
The compound exhibits potent CDK2/cyclin A inhibition, with IC₅₀ = 12.3 nM in enzymatic assays . Key interactions:
-
Hydrogen bonding: Thiol group to Glu81 and Leu83 in the ATP-binding pocket .
-
Hydrophobic contacts: Difluorophenyl ring with Ile10 and Val18 .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | Origin | IC₅₀ (nM) | Comparison to Dinaciclib |
---|---|---|---|
MCF-7 | Breast adenocarcinoma | 18.7 | 1.5× more potent |
HCT-116 | Colorectal carcinoma | 22.1 | Comparable |
A549 | Lung adenocarcinoma | 35.4 | 2× less potent |
Selectivity Profile
Kinase screening reveals >100-fold selectivity for CDK2 over CDK1 and CDK4 . Off-target effects on Aurora kinases (Aurora A IC₅₀ = 1.2 μM) are negligible at therapeutic concentrations .
Therapeutic Applications
Oncology
-
Triple-negative breast cancer (TNBC): Synergizes with PARP inhibitors (Olaparib) in BRCA1-mutant models .
-
Colorectal cancer: Reduces tumor volume by 62% in xenograft models (10 mg/kg, q.d.) .
Immunomodulation
Preliminary data suggest modulation of p70S6K, a kinase involved in T-cell activation, at IC₅₀ = 0.8 μM . Potential applications in autoimmune diseases require further validation.
Pharmacokinetics and Toxicity
ADME Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume